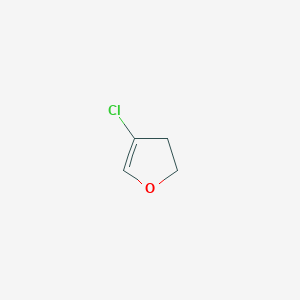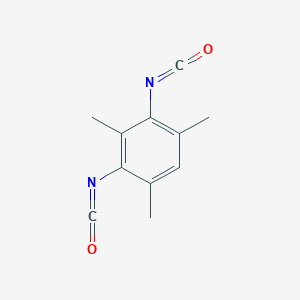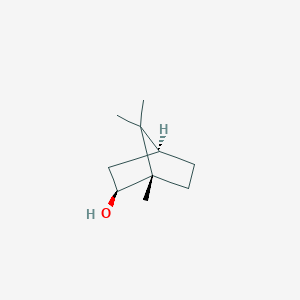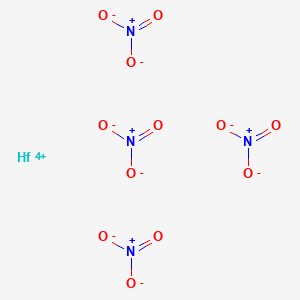
Hafnium tetranitrate
概要
説明
Hafnium tetranitrate is a chemical compound with the formula Hf(NO3)4 . It is a highly reactive compound that has been extensively studied for its applications in scientific research. The molecular formula is HfN4O12, with an average mass of 426.512 Da .
Synthesis Analysis
Hafnium tetranitrate can be prepared by the reaction of hafnium tetrachloride and dinitrogen pentoxide . Techniques in the synthesis of Hafnium complexes involve different solvents such as tetrahydrofuran, n-hexane, and toluene . These complexes were mostly reported at different temperatures ranges from −35 to 110 °C with continuous stirring, according to the nature of ligands .Molecular Structure Analysis
The molecular structure of Hafnium tetranitrate is HfN4O12 . The average mass is 426.512 Da and the monoisotopic mass is 427.899963 Da .Chemical Reactions Analysis
Hafnium oxide nanoparticles were synthesized by a hydrothermal route, using hafnium tetrachloride (HfCl4) as the starting material and sodium hydroxide (NaOH) to adjust the pH .Physical And Chemical Properties Analysis
Hafnium is a heavy, hard, and ductile metal . It has a high-thermal neutron absorption coefficient . The ionic radii of hafnium and zirconium are almost identical because of the lanthanide contraction . Both elements exhibit a valence of four .科学的研究の応用
Nuclear Industry and High-Temperature Structural Applications
Hafnia (HfO2) and hafnium-based materials, including hafnium tetranitrate, have been primarily recognized for their significance in the nuclear industry due to their high neutron absorption coefficient. There is a suggestion that hafnium-toughened ceramics (HTCs), which are derived from HfO2, could be utilized for high-temperature transformation toughening, potentially beneficial for structural applications at temperatures above 1000 °C. This application area requires further research to fully understand and exploit the properties of HfO2-based materials (Wang, Li & Stevens, 1992).
Atomic Layer Deposition and Electronic Applications
Hafnium-based compounds, particularly hafnium tetrachloride, are commonly used as precursors for atomic layer deposition (ALD) of HfO2. This process is essential in various electronic applications such as field-effect transistors and resistive memory. The presence of chlorine residue during the ALD process, which is almost unavoidable, has been studied to understand its effect on the electrical performance of hafnium-based gate dielectrics (Sun et al., 2007; Sun et al., 2008).
Nonvolatile Memory Device Applications
Hafnium oxide films grown using metallorganic chemical vapor deposition (MOCVD) have shown promising resistive switching characteristics, making them suitable for nonvolatile memory device applications. The high resistance ratio and low operational voltages observed in these films indicate their potential utility in future electronic devices (Lee, Kim, Rhee & Yong, 2008).
Oxygen Stoichiometry Control in Electronics
In electronic applications where control over oxygen stoichiometry is crucial, hafnium metal can act as an oxygen getter from adjacent dielectric materials like hafnium dioxide (hafnia). This process is critical in maintaining the desired stoichiometry and hence the functionality of electronic devices (O’Hara, Bersuker & Demkov, 2014).
Low-Temperature Growth of HfO2 Thin Films
Recent advancements have led to the synthesis of novel volatile compounds of hafnium, such as tetrakis-N,O-dialkylcarbamato hafnium(iv), enabling the low-temperature growth of HfO2 thin films. This development is significant for applications requiring stoichiometric and crystalline layers at lower temperatures (Pothiraja et al., 2009).
Safety And Hazards
将来の方向性
Ferroelectric hafnium and zirconium oxides have undergone rapid scientific development over the last decade, pushing them to the forefront of ultralow-power electronic systems . Maximizing the potential application in memory devices or supercapacitors of these materials requires a combined effort by the scientific community to address technical limitations, which still hinder their application .
特性
IUPAC Name |
hafnium(4+);tetranitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hf.4NO3/c;4*2-1(3)4/q+4;4*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNXTUDMYCRCAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Hf+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HfN4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890759 | |
| Record name | Nitric acid, hafnium(4+) salt (4:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hafnium tetranitrate | |
CAS RN |
15509-05-4 | |
| Record name | Nitric acid, hafnium(4+) salt (4:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015509054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, hafnium(4+) salt (4:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nitric acid, hafnium(4+) salt (4:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hafnium tetranitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


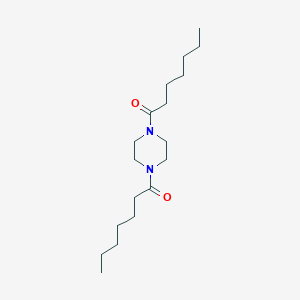
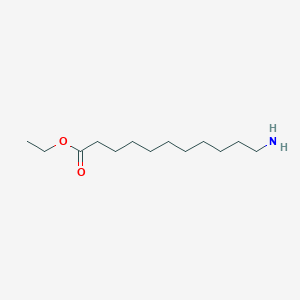

![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)

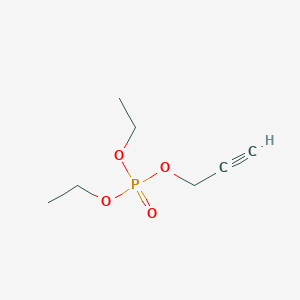
![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
